Curlignan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Curlignan is a natural compound with the chemical name 2,3-dihydro-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-5-benzofurancarboxylic acid methyl ester. It is a white crystalline solid with a pleasant aromatic odor. This compound is known for its antioxidant and anti-inflammatory properties .
Preparation Methods
Curlignan can be extracted from natural sources such as pine and spruce trees. The extraction process typically involves distillation of essential oils from the wood, followed by purification steps to obtain the pure compound . Industrial production methods may involve synthetic routes, including the reaction of appropriate phenolic compounds under specific conditions to form the desired benzofuran structure.
Chemical Reactions Analysis
Curlignan undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or quinones.
Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols.
Substitution: This compound can undergo nucleophilic substitution reactions, where the methoxy groups can be replaced by other nucleophiles such as halides or amines
Scientific Research Applications
Curlignan has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: this compound exhibits antioxidant properties, making it useful in studies related to oxidative stress and cellular damage.
Medicine: Due to its anti-inflammatory properties, this compound is investigated for potential therapeutic applications in treating inflammatory diseases.
Industry: This compound is used in the fragrance industry as a component in perfumes and essential oils.
Mechanism of Action
Curlignan exerts its effects through various molecular targets and pathways:
Antioxidant Activity: this compound scavenges free radicals and reactive oxygen species, preventing oxidative damage to cells and tissues.
Anti-inflammatory Activity: This compound inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation and associated symptoms
Comparison with Similar Compounds
Curlignan is compared with other similar compounds such as northis compound and limlactone:
Northis compound: Similar in structure to this compound but with different functional groups, northis compound also exhibits antioxidant properties.
Limlactone: Another related compound with a different core structure, limlactone has been studied for its potential biological activities
This compound stands out due to its unique combination of antioxidant and anti-inflammatory properties, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
methyl (2S,3R)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O7/c1-23-15-7-10(4-5-14(15)21)17-13(9-20)12-6-11(19(22)25-3)8-16(24-2)18(12)26-17/h4-8,13,17,20-21H,9H2,1-3H3/t13-,17+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCLWSIWZKAURMG-SUMWQHHRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1OC(C2CO)C3=CC(=C(C=C3)O)OC)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC2=C1O[C@@H]([C@H]2CO)C3=CC(=C(C=C3)O)OC)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.